molecular formula C16H12N6OS B2645108 C16H12N6OS CAS No. 1798672-86-2

C16H12N6OS

Cat. No. B2645108
CAS RN: 1798672-86-2
M. Wt: 336.37
InChI Key: QWWRHBUOGAXUQG-UHFFFAOYSA-N
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Description

The compound “C16H12N6OS” is a complex organic molecule. It contains 16 carbon atoms, 12 hydrogen atoms, 6 nitrogen atoms, 1 sulfur atom, and 1 oxygen atom . The exact name and specific properties of this compound would depend on the arrangement of these atoms and the bonds between them .


Synthesis Analysis

The synthesis of a complex organic molecule like “this compound” would likely involve multiple steps and various types of chemical reactions . The exact synthesis pathway would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various analytical techniques such as spectroscopy . The exact structure would depend on the arrangement of the atoms and the types of bonds present .


Chemical Reactions Analysis

The types of chemical reactions that “this compound” can undergo would depend on its molecular structure . For example, it might participate in acid-base reactions, redox reactions, or various types of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques . These properties might include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .

Scientific Research Applications

Molecular Structure and Interactions

The compound's molecular structure and interaction capabilities have been a focus of scientific research. Studies have examined the structural characteristics of similar compounds, noting aspects like planar configurations and intramolecular hydrogen bonding. For instance, one study on Benzene-1,3,5-triyl triacetate (C12H12O6) explored its planar molecular structure and the orientation of acetoxy groups, providing insights into molecular interactions and stability (Haines & Hughes, 2009).

Catalysis and Chemical Transformation

C1 catalysis, involving the transformation of simple carbon-containing compounds, is a pivotal area of research. Significant advancements have been made in understanding reaction mechanisms and developing highly efficient catalyst systems. Such research is vital for producing high-value chemicals and clean fuels, addressing global energy challenges, and minimizing environmental impacts. Studies have made notable strides in material synthesis methods, catalytic processes, and reactor designs, significantly advancing the field (Bao, Yang, Yoneyama, & Tsubaki, 2019).

Biological Applications

Research has also delved into the biological applications of compounds like C16H12N6OS. For instance, DNA-binding properties of certain molecules have been extensively studied, providing crucial insights into genetic interactions and molecular biology. One such study investigated the interaction and conformational changes of dodecanucleotide sequences containing specific modifications, shedding light on the structural dynamics of DNA (Patel, Shapiro, Kozlowski, Gaffney, & Jones, 1986).

Advanced Material Design

In the realm of materials science, studies have focused on the synthesis and structural analysis of compounds with specific configurations. These insights are crucial for developing new materials with desirable properties for various industrial applications. For instance, research into the structure of 1-Hydroxy-2-methoxy-6-methyl-9,10-anthraquinone (C16H12O4) has contributed to understanding solid-state molecular configurations, which are fundamental in designing advanced functional materials (Ismail, Osman, Ahmad, Awang, & Ng, 2009).

Mechanism of Action

The mechanism of action of “C16H12N6OS” would depend on its specific structure and the context in which it is used . For example, if it is a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with “C16H12N6OS” would depend on its specific structure and properties . For example, it might be toxic, corrosive, flammable, or reactive, and appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “C16H12N6OS” would depend on its specific structure and properties, as well as the context in which it is used. For example, if it is a drug, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications .

properties

IUPAC Name

1-phenyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c23-14(18-16-17-8-11-24-16)13-15(21-9-4-5-10-21)22(20-19-13)12-6-2-1-3-7-12/h1-11H,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWRHBUOGAXUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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